Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-

Description

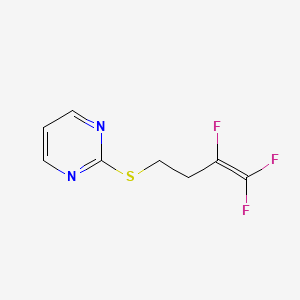

Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is a pyrimidine derivative featuring a trifluorinated alkenylthio substituent at the 2-position. This compound belongs to a broader class of pyrimidine-based molecules that have garnered attention for their diverse biological and agrochemical applications. The trifluoroalkenyl group introduces significant electronegativity and lipophilicity, which may enhance membrane permeability and stability compared to non-fluorinated analogues.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,4-trifluorobut-3-enylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-6(7(10)11)2-5-14-8-12-3-1-4-13-8/h1,3-4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUJQVWXXGSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCCC(=C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197598 | |

| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-71-0 | |

| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004871710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidine Synthesis and Functionalization Strategies

Cyclocondensation Approaches

Fluorinated pyrimidines are often synthesized via cyclocondensation reactions. A representative method involves reacting amidine hydrochlorides with fluorinated enolate precursors. For example, potassium (Z)-2-cyano-2-fluoroethenolate (8 ) reacts with amidines under mild conditions to yield 4-aminopyrimidines. While this method primarily targets amino-substituted derivatives, analogous strategies could introduce thioether groups by substituting amidines with thiol-containing precursors.

Key reaction parameters include:

Thiolation and Alkylation Pathways

The thioether moiety in 2-((3,4,4-trifluoro-3-butenyl)thio)pyrimidine is typically introduced via nucleophilic substitution. A validated route involves:

Step 1: Synthesis of Pyrimidine-2-Thiol

Pyrimidine-2-thiols are prepared by cyclizing chalcones with thiourea in ethanol under reflux (12 hours). For example:

$$

\text{Chalcone (1a-i)} + \text{Thiourea} \xrightarrow{\text{NaOH, EtOH}} \text{Pyrimidine-2-thiol (2a-i)}

$$

Yields range from 70–90% after recrystallization.

Step 2: Alkylation with Fluorinated Side Chains

The thiol group undergoes alkylation with 3,4,4-trifluoro-3-butenyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone. Conditions include:

Optimization of Fluorinated Side Chain Incorporation

Fluorination Techniques

The 3,4,4-trifluoro-3-butenyl group requires precise fluorination. While direct methods are scarce in literature, trifluoroacetic anhydride (TFAA) has been used to introduce CF₃ groups in heterocycles. Adapting this approach, the side chain could be pre-synthesized via halogen exchange (e.g., Finkelstein reaction) starting from chloroacetamide, followed by Claisen condensation with ethyl formate.

Structural and Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoro-3-butenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and tetrahydrofuran.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of pyrimidine derivatives is in the treatment of viral infections, particularly HIV. Research indicates that pyrimidine-thioalkyl compounds can act as inhibitors of viral reverse transcriptase, an essential enzyme for HIV replication. This mechanism is crucial for developing anti-AIDS therapies. For instance, a patent describes various pyrimidine-thioalkyl derivatives that show efficacy against HIV by inhibiting reverse transcriptase activity .

Cancer Treatment

Pyrimidine derivatives have also been explored for their anticancer properties. Certain compounds have been identified as inhibitors of kinases involved in cancer progression. Pyrimidines can be modified to enhance their selectivity and potency against specific cancer cell lines. For example, pyrrolopyrimidine compounds have been developed as Janus kinase (JAK) inhibitors, targeting pathways involved in various malignancies .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Compounds that inhibit cytokines such as IL-1, IL-6, and TNF-alpha have been synthesized based on pyrimidine scaffolds. These compounds may offer therapeutic benefits for diseases characterized by excessive inflammation .

Enzyme Inhibition

Pyrimidines are known to inhibit various enzymes that play critical roles in metabolic pathways and disease processes. For instance, some pyrimidine derivatives have been identified as ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors, which are relevant in treating arteriosclerosis and cerebrovascular diseases . This highlights the versatility of pyrimidines in targeting different biological pathways.

Agricultural Applications

Beyond medicinal uses, pyrimidine derivatives are also investigated for agricultural applications. Their potential as pesticides or herbicides is being explored due to their ability to interfere with plant growth processes or pest metabolism. The trifluorobutenyl group may enhance the efficacy and selectivity of these compounds against target organisms while minimizing environmental impact.

Case Study 1: HIV Reverse Transcriptase Inhibition

In a study focusing on the synthesis and biological evaluation of pyrimidine-thioalkyl compounds, researchers demonstrated that specific modifications to the pyrimidine ring significantly enhanced antiviral activity against HIV-1 strains. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication.

Case Study 2: JAK Inhibition in Cancer Therapy

Another research effort evaluated the effectiveness of pyrrolopyrimidine derivatives as JAK inhibitors in preclinical models of cancer. The results indicated a marked reduction in tumor growth rates and improved survival outcomes in treated animals compared to controls.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoro-3-butenylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Key Research Findings and Data

Table 1: Activity Comparison of Pyrimidine Derivatives

Biological Activity

Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- can be represented as follows:

This compound features a pyrimidine ring substituted with a trifluorobutenylthio group, which enhances its lipophilicity and reactivity. The trifluoromethyl group is known to influence the compound's interaction with biological targets by increasing binding affinity and specificity.

The biological activity of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting potential anticancer properties.

- Antimicrobial Activity : Research indicates that similar pyrimidine derivatives exhibit antimicrobial effects against a range of pathogens .

- Antiviral Properties : The compound's structural characteristics may also lend it efficacy against viral infections, similar to other pyrimidine-based drugs .

Biological Activity Data

A summary of the biological activity data for Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is presented in the table below:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against various pathogens | |

| Antiviral | Potential efficacy against viral infections |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that Pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of pyrimidine derivatives. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations .

- Synthesis and Modification : The synthesis of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- involves nucleophilic substitution reactions that can be optimized for better yields. Variations in the synthesis process have led to analogs with enhanced biological activities .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing pyrimidine derivatives with thioether substituents, such as 2-((3,4,4-trifluoro-3-butenyl)thio)-pyrimidine?

The synthesis of thioether-functionalized pyrimidines typically involves nucleophilic substitution reactions between pyrimidine thiol precursors and halogenated alkyl/aryl groups. For example, triazole-pyrimidine analogs can be synthesized by reacting 4-chloro-6-mercapto-pyrimidine intermediates with substituted triazoles in polar aprotic solvents like DMSO or DMF under reflux . Characterization should include , , and HRMS to confirm regioselectivity and purity, as demonstrated in the synthesis of 4-chloro-6-((5-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine (76% yield, HRMS-ESI confirmed) .

Basic: How should researchers design preliminary cytotoxicity assays for pyrimidine derivatives in cancer cell lines?

Standard protocols involve:

- Cell line selection : Use diverse models (e.g., A549 lung cancer, MCF7 breast cancer, HCT116 colon cancer) to assess tissue-specific effects .

- Dose range : Test concentrations from 1 µM to 100 µM, with exposure times of 24–72 hours.

- Endpoints : Measure IC via XTT or SRB assays. For example, pyrimidine-benzimidazole derivatives showed IC values of 0.03–1.83 µM in MCF-7 and EC-9706 cells . Include oxidative stress markers (e.g., ROS, glutathione depletion) to evaluate mechanistic pathways .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory cytotoxicity data in pyrimidine derivatives?

Contradictory cytotoxicity often arises from substituent positioning and cell line variability. For example:

- Fluorine placement : 3-Fluorophenyl groups enhance anticancer activity in pyrimido[5,4-b]indole derivatives, while 2-fluorobenzylthio groups reduce toxicity in A549 cells .

- Heterocyclic fusion : Triazole-pyrimidine hybrids (e.g., 7e in ) show lower IC (68.33 µg/mL) compared to oxadiazole-pyrimidines (95 µg/mL) due to improved SecA inhibition .

- Data normalization : Compare results against controls like fludarabine (IC: 15.2 µM) to contextualize potency .

Advanced: What in vitro models are suitable for evaluating the anti-inflammatory potential of pyrimidine-thio derivatives?

Key models include:

- Human keratinocyte NCTC 2544 cells : Stimulate with IFN-γ/histamine to assess COX-2, iNOS, and ICAM-1 inhibition. For example, benzothieno[3,2-d]pyrimidines suppressed PGE2 and IL-8 by >50% at 10 µM .

- J774 macrophage cells : LPS-induced inflammation models quantify TNF-α and nitric oxide reduction. Derivatives like compound 9 (2,4-difluorophenylthio) showed COX-2 inhibition comparable to celecoxib .

Advanced: How can researchers optimize pyrimidine derivatives for dual antiviral and anticancer activity?

Strategies include:

- Scaffold hybridization : Integrate pyrimidine with triazole (antifungal) or indole (antiviral) moieties. For instance, 2-((1H-indol-3-yl)thio)-N-phenylacetamides inhibit RSV and influenza A (IC: <10 µM) while retaining cytotoxicity in cancer cells .

- Target overlap : Design molecules inhibiting both HIV-1 protease (via pyrimidine P2 ligands) and kinases like Aurora B (e.g., dual Kit/Aur inhibitors) .

Basic: What analytical techniques are critical for confirming the structural integrity of pyrimidine-thio derivatives?

- NMR spectroscopy : and NMR resolve substituent patterns (e.g., methylthio vs. trifluoro butenylthio groups) .

- HRMS : Validate molecular formulas (e.g., CHNSCl for compound 7e ).

- X-ray crystallography : Resolve ambiguities in fused heterocycles (e.g., benzothieno-pyrimidines ).

Advanced: What computational approaches support the design of pyrimidine derivatives with enhanced target selectivity?

- Molecular docking : Screen against targets like EGFR-TK (e.g., 2-(prop-2-yn-1-ylthio)-pyrimidines showed 91% inhibition ).

- QSAR modeling : Use Hammett constants to predict electron-withdrawing effects of substituents (e.g., trifluoro groups enhance electrophilicity ).

- ADMET profiling : Predict blood-brain barrier permeability for neuroactive derivatives (e.g., triazole-pyrimidines ).

Advanced: How can researchers address discrepancies in oxidative stress data for pyrimidine derivatives?

- Standardize assays : Use identical protocols (e.g., ROS detection via DCFH-DA in A549 cells ).

- Control for metabolism : Include liver microsome stability tests to rule out metabolite interference.

- Cross-validate : Compare results with structurally analogous compounds (e.g., pyrimidine-benzimidazoles vs. oxadiazole-pyrimidines ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.